L-(-)-Sorbose

Description

Properties

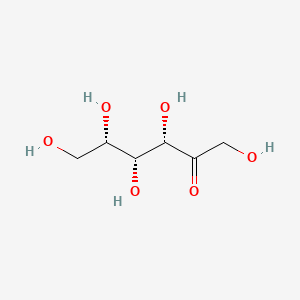

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-OTWZMJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048704 | |

| Record name | L-(-)-Sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-79-6 | |

| Record name | L-(-)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(-)-Sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2001607Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of L-(-)-Sorbose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(-)-Sorbose, a naturally occurring ketohexose, holds a position of significant importance in both industrial biotechnology and niche areas of chemical synthesis. While structurally similar to the more common D-fructose, its unique stereochemistry dictates a distinct set of properties and reactivities. This guide provides a comprehensive exploration of the fundamental chemical properties of L-Sorbose, moving beyond simple data recitation to explain the causality behind its behavior. We will delve into its structure, physicochemical characteristics, key chemical transformations, and the analytical methodologies essential for its study. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize L-Sorbose as a chiral building block, a fermentation substrate, or a subject of biochemical investigation.

Molecular Structure and Stereochemical Identity

L-Sorbose is a monosaccharide belonging to the ketose family, specifically a ketohexose. Its molecular identity is defined by the formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[1][2] The defining structural feature is a ketone functional group located at the second carbon (C-2) position of the six-carbon chain.[3]

The "L-" designation is of critical importance and arises from the stereochemical configuration at the C-5 carbon. In the open-chain Fischer projection, the hydroxyl group on C-5 is oriented to the left, making it the L-enantiomer. This configuration is a mirror image of the D-sorbose form.[4] In aqueous solutions, L-Sorbose exists in equilibrium between its open-chain form and several cyclic hemiacetal structures, primarily the pyranose (six-membered ring) and furanose (five-membered ring) forms.[5] The α-L-sorbopyranose form is generally the most stable and predominant isomer in crystalline form.

Caption: Fischer and Haworth projections of L-Sorbose.

Physicochemical Properties: A Quantitative Overview

The physical properties of L-Sorbose are characteristic of a small, highly functionalized polar molecule. It presents as a white, crystalline solid that is stable under standard ambient conditions.[1][6] Its high solubility in water is a direct result of extensive hydrogen bonding capabilities afforded by its multiple hydroxyl groups.[7]

Table 1: Core Physicochemical Properties of L-(-)-Sorbose

| Property | Value | Source(s) |

| CAS Number | 87-79-6 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₆ | [1][4][8] |

| Molecular Weight | 180.16 g/mol | [1][2][9] |

| Appearance | White to off-white crystalline solid/powder | [1][8] |

| Melting Point | 155 - 165 °C | [1][8][10] |

| Solubility in Water | Highly soluble (approx. 550 g/L at 20 °C) | [7][8][11] |

| Specific Optical Rotation | [α]²⁰/D ≈ -42° to -44° (c=1, H₂O) | [1] |

| Density | ~1.65 g/cm³ | [8] |

| Sweetness | Equivalent to or slightly less than sucrose | [3][8] |

Expert Insights on Stability and Storage: L-Sorbose is a non-hygroscopic and relatively stable crystalline solid.[1] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[6] While stable under neutral pH, it can undergo isomerization or degradation at extreme pH values or high temperatures.[3]

Chemical Reactivity and Industrial Significance

Despite its wide availability, the use of L-Sorbose in general organic synthesis is not as extensive as its D-fructose counterpart.[5] However, its importance in industrial biotechnology is paramount, primarily due to its role as the central precursor in the synthesis of L-Ascorbic Acid (Vitamin C).[2][8]

The Reichstein Process: A Cornerstone of Vitamin C Synthesis The commercial production of Vitamin C heavily relies on a chemo-microbial pathway known as the Reichstein process.[12][13] The critical first biological step is the regioselective oxidation of D-sorbitol (derived from D-glucose) to L-Sorbose. This biotransformation is efficiently catalyzed by microorganisms, most notably Gluconobacter oxydans.[5][14]

The subsequent chemical steps convert L-Sorbose into the final product. This pathway underscores the industrial value of L-Sorbose as a chiral starting material provided cheaply and in high enantiomeric purity by biotechnology.

Caption: Key stages of the Reichstein process starting from D-Sorbitol.

Analytical Methodologies: A Practical Insight

Accurate quantification of L-Sorbose is critical for monitoring fermentation processes, assessing purity, and conducting metabolic studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Quantification of L-Sorbose by HPLC with Refractive Index Detection

This protocol provides a robust, self-validating system for the analysis of L-Sorbose.

-

Expertise & Causality: Sugars like L-Sorbose lack a significant UV chromophore, rendering standard UV-Vis detection ineffective. A Refractive Index (RI) detector is employed because it measures the difference in the refractive index between the mobile phase and the analyte, making it a universal detector for non-absorbing compounds.[15] The choice of an ion-exchange column, specifically in the calcium form (e.g., Aminex HPX-87C), and a high column temperature (e.g., 85 °C) is deliberate. This combination promotes a ligand-exchange separation mechanism and prevents anomeric peak splitting, ensuring a single, sharp, and reproducible peak for quantification.

-

Trustworthiness & Validation: The method's reliability is established through the use of an external standard calibration curve. By running a series of standards of known concentrations, a linear relationship between concentration and detector response is confirmed, validating the quantitative accuracy of each sample run.

Step-by-Step Methodology:

-

Preparation of Mobile Phase: Use high-purity, degassed, deionized water. It is crucial to degas the mobile phase thoroughly to prevent bubble formation in the RI detector, which would cause significant baseline noise.

-

Standard Solution Preparation:

-

Accurately weigh approximately 100 mg of L-Sorbose reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to create a 10 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL).

-

-

Sample Preparation:

-

For liquid samples (e.g., fermentation broth), centrifuge to remove cells and particulate matter.

-

Dilute the supernatant with the mobile phase to a concentration expected to fall within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter (e.g., PVDF or nylon) to prevent column blockage.

-

-

HPLC Instrumentation and Conditions:

-

Column: Bio-Rad Aminex HPX-87C, 300 x 7.8 mm.

-

Mobile Phase: Degassed Deionized Water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85 °C.

-

Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40 °C).

-

Injection Volume: 20 µL.

-

-

Data Acquisition and Analysis:

-

Allow the HPLC system, particularly the RI detector, to equilibrate until a stable baseline is achieved.

-

Inject the calibration standards, followed by the prepared samples.

-

Identify the L-Sorbose peak based on its retention time compared to the standards.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of L-Sorbose in the samples by interpolating their peak areas from the calibration curve.

-

Caption: Standardized workflow for the HPLC quantification of L-Sorbose.

Applications in Research and Drug Development

Beyond its industrial role, L-Sorbose is a valuable tool for the research community.

-

Biochemical Research: It serves as a carbon source for various microorganisms and is used in studies of carbohydrate metabolism and enzyme specificity.[2][3] It has been shown to induce the expression of cellulases and xylanases in fungi like Trichoderma reesei.[2]

-

Drug Development & Oncology: As a "rare sugar," L-Sorbose has garnered interest for its potential biological activities. Recent studies suggest that L-Sorbose can be internalized by cancer cells via the GLUT5 transporter and, upon phosphorylation, can interfere with glycolysis and antioxidant defense mechanisms, ultimately inducing apoptosis.[4] This anti-cancer activity presents a compelling avenue for future drug development research.

Safety and Handling

L-Sorbose is generally considered non-hazardous under normal conditions of use.[6] However, as a fine powder, it can pose a dust explosion hazard if dispersed in the air in sufficient concentration.[7] Standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[11]

-

Handling: Use in a well-ventilated area to minimize dust inhalation. Avoid creating dust clouds.[6][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

References

-

Sorbose - Wikipedia. (URL: [Link])

-

L(-) SORBOSE FOR BIOCHEMISTRY - Loba Chemie. (URL: [Link])

-

L(-)-Sorbose, 100 g - Monosaccharides - Carl ROTH. (URL: [Link])

-

The Chemistry of L-Sorbose - ResearchGate. (URL: [Link])

-

Chemical Properties of L-Sorbose (CAS 87-79-6) - Cheméo. (URL: [Link])

-

L-(-)-Sorbose | C6H12O6 | CID 6904 - PubChem - NIH. (URL: [Link])

-

Safety Data Sheet: L(-)-Sorbose - Carl ROTH. (URL: [Link])

-

L-Sorbose | C6H12O6 | CID 439192 - PubChem. (URL: [Link])

-

Synthesis of C14-Labeled L-Sorbose and L-Ascorbic Acid. (URL: [Link])

- One-step synthesis of vitamin-C (L-ascorbic acid)

-

An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations - SciSpace. (URL: [Link])

-

Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed. (URL: [Link])

-

An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations - ResearchGate. (URL: [Link])

-

HPLC Methods for analysis of Sorbitol - HELIX Chromatography. (URL: [Link])

-

Industrial Fermentation of Vitamin C - ResearchGate. (URL: [Link])

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. goldbio.com [goldbio.com]

- 3. CAS 87-79-6: L-(-)-Sorbose | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. Sorbose - Wikipedia [en.wikipedia.org]

- 9. L-(-)-Sorbose | C6H12O6 | CID 6904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L(-)-Sorbose, 100 g, CAS No. 87-79-6 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

L-Sorbose as a Precursor for Ascorbic Acid Synthesis: A Technical Guide

Introduction: The Central Role of L-Sorbose in Vitamin C Production

Ascorbic acid (Vitamin C), an essential nutrient for human health, is produced industrially on a massive scale for use in pharmaceuticals, food and beverages, and animal feed.[1] While several synthetic routes exist, the most economically significant and widely practiced methods hinge on a key chiral intermediate: L-Sorbose. This technical guide provides an in-depth exploration of the core methodologies centered around the conversion of L-Sorbose to ascorbic acid, intended for researchers, scientists, and professionals in the field of drug development and industrial biotechnology. We will delve into the foundational Reichstein process and its modern evolution, the two-step fermentation process, elucidating the scientific principles, key experimental considerations, and the intricate biochemistry that underpins this vital manufacturing chain.

The journey from a simple sugar like D-glucose to the complex structure of ascorbic acid is a fascinating interplay of chemical and biological transformations. The critical juncture in this journey is the microbial oxidation of D-sorbitol to L-sorbose.[2] This bioconversion is paramount because it establishes the correct stereochemistry at the C-5 position, which is crucial for the final biological activity of Vitamin C.[3] This guide will dissect this pivotal step and the subsequent transformations, offering both theoretical understanding and practical insights.

The Foundational Pathway: The Reichstein Process

Developed in the 1930s by Nobel laureate Tadeusz Reichstein and his colleagues, the Reichstein process is a semi-synthetic method that has long been the backbone of industrial Vitamin C production.[4] It is a multi-step process that elegantly combines a single, highly specific microbial fermentation with several chemical synthesis steps.

The initial step is the chemical hydrogenation of D-glucose to D-sorbitol, typically using a nickel catalyst under high pressure and temperature.[4] The cornerstone of the Reichstein process is the subsequent microbial fermentation of D-sorbitol. This is where L-Sorbose is generated through the regioselective oxidation of D-sorbitol by acetic acid bacteria, most notably Gluconobacter oxydans.[1] This bacterium possesses a membrane-bound sorbitol dehydrogenase that specifically oxidizes the hydroxyl group at the C-5 position of D-sorbitol to produce L-sorbose with high efficiency.[2]

Following the fermentation, the process reverts to chemical synthesis. The hydroxyl groups of L-sorbose are protected, typically by forming an acetal with acetone, to prevent unwanted side reactions in the subsequent oxidation step.[5] The protected L-sorbose is then oxidized to 2-keto-L-gulonic acid (2-KGA), the direct precursor to ascorbic acid, using a chemical oxidizing agent like potassium permanganate.[5] The final step involves the removal of the protecting groups and an acid-catalyzed intramolecular esterification (lactonization) of 2-KGA to yield L-ascorbic acid.[4]

Caption: The Reichstein Process for Ascorbic Acid Synthesis.

Modern Biotechnology: The Two-Step Fermentation Process

While the Reichstein process has been a workhorse for decades, its reliance on harsh chemical oxidants and protecting group chemistry presents environmental and cost challenges.[6] This has driven the development of more sustainable and efficient biotechnological alternatives, leading to the widespread adoption of the two-step fermentation process, particularly by manufacturers in China.[1] This modern approach replaces the chemical oxidation of L-sorbose with a second, distinct fermentation step.

The first step remains the same as in the Reichstein process: the highly efficient conversion of D-sorbitol to L-sorbose using Gluconobacter oxydans. The innovation lies in the second step, which utilizes a different set of microorganisms to directly oxidize L-sorbose to 2-KGA. This is typically achieved through a co-culture system.[7] The primary microorganism responsible for this conversion is Ketogulonicigenium vulgare.[8] However, K. vulgare often exhibits poor growth when cultured alone.[7] To overcome this, "helper" strains, such as Bacillus megaterium, are included in the co-culture.[8] These helper strains do not produce 2-KGA themselves but secrete essential nutrients and growth factors that stimulate the growth and metabolic activity of K. vulgare, thereby significantly enhancing the overall yield and productivity of 2-KGA.[9]

The final conversion of 2-KGA to ascorbic acid is then accomplished through the same acid-catalyzed lactonization step as in the Reichstein process.[7] The two-step fermentation process offers several advantages, including milder reaction conditions, reduced use of hazardous chemicals, and often higher overall yields, making it a more environmentally friendly and economically competitive method.[1]

Caption: The Two-Step Fermentation Process for Ascorbic Acid Synthesis.

Data Presentation: Comparative Process Parameters

| Parameter | Step 1: D-Sorbitol to L-Sorbose | Step 2: L-Sorbose to 2-KGA (Two-Step Fermentation) |

| Primary Microorganism | Gluconobacter oxydans | Ketogulonicigenium vulgare |

| Helper Strain | Not applicable | Bacillus megaterium (or other Bacillus spp.) |

| Typical Substrate Conc. | 10-20% (w/v) D-Sorbitol | 8-12% (w/v) L-Sorbose |

| Typical Product Conc. | >95% conversion to L-Sorbose | 60-112 g/L of 2-KGA |

| Optimal Temperature | 30-35 °C | 29-32 °C (for cell growth), 35 °C (for production) |

| Optimal pH | 5.0-6.0 | 6.0-8.0 (stage-dependent) |

| Fermentation Time | 24-48 hours | 48-72 hours |

| Key Enzyme(s) | Sorbitol Dehydrogenase | L-Sorbose Dehydrogenase, Sorbosone Dehydrogenase |

| Molar Conversion Yield | Approaching stoichiometric | ~91.3% |

Note: The values presented are typical ranges and can vary depending on the specific strains, media composition, and process control strategies employed.

Experimental Protocols

Protocol 1: Production of L-Sorbose from D-Sorbitol via Gluconobacter oxydans Fermentation

1. Inoculum Preparation:

-

Aseptically transfer a loopful of Gluconobacter oxydans from a slant culture to a 500 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., 100 g/L D-sorbitol, 5 g/L yeast extract, 5 g/L peptone, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O).

-

Incubate at 30°C on a rotary shaker at 200 rpm for 24 hours.

2. Fermentation:

-

Prepare the production medium in a sterilized fermenter (e.g., 150 g/L D-sorbitol, 6 g/L yeast extract, 2 g/L CaCO3).[10]

-

Inoculate the fermenter with 5-10% (v/v) of the seed culture.

-

Maintain the fermentation temperature at 30°C and the pH between 5.0 and 6.0. The pH can be controlled by the addition of sterile CaCO3 or automated addition of NaOH.

-

Provide aeration at a rate of approximately 1.0 vvm (volume of air per volume of medium per minute) and maintain agitation to ensure sufficient dissolved oxygen.

-

Monitor the conversion of D-sorbitol to L-sorbose using HPLC. The fermentation is typically complete within 24-48 hours, with near-stoichiometric conversion.[4]

3. Downstream Processing:

-

Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

-

The resulting supernatant, containing a high concentration of L-sorbose, can be used directly in the next step or further purified by crystallization.

Protocol 2: Production of 2-Keto-L-Gulonic Acid (2-KGA) via Co-culture Fermentation

1. Inoculum Preparation:

-

Prepare separate seed cultures for Ketogulonicigenium vulgare and Bacillus megaterium in appropriate media.

-

For K. vulgare, a suitable medium may contain L-sorbose, yeast extract, and corn steep liquor.

-

For B. megaterium, a standard nutrient broth is typically used.

-

Incubate both cultures at their optimal temperatures (around 30-32°C for K. vulgare and 29°C for B. megaterium) for 24-48 hours.[8]

2. Co-culture Fermentation:

-

Prepare the production medium in a sterilized fermenter (e.g., 11.5% L-sorbose, 0.3% dry yeast, 3.0% corn steep liquor, 0.1% sodium thiosulfate, 0.2% ferrous sulfate, and 1.0% calcium carbonate).[1]

-

Inoculate the fermenter with the seed cultures of both K. vulgare and B. megaterium. The inoculation ratio can be optimized to achieve the desired balance between the two populations.

-

Employ a staged temperature control strategy for optimal results:

-

Stage 1 (0-16 hours): Maintain the temperature at 32°C to favor the initial growth of K. vulgare.[8]

-

Stage 2 (16-30 hours): Lower the temperature to 29°C to promote the growth of B. megaterium.[8]

-

Stage 3 (30 hours onwards): Increase the temperature to 35°C to maximize the rate of 2-KGA production by K. vulgare.[8]

-

-

Maintain the pH in the range of 6.0-7.0, and provide adequate aeration and agitation.

-

Monitor the consumption of L-sorbose and the production of 2-KGA by HPLC. The fermentation is typically carried out for 48-72 hours.

3. Purification of 2-KGA:

-

After fermentation, remove the microbial biomass by filtration or centrifugation.[1]

-

The clarified broth can be subjected to a decationization step using a cation-exchange resin to remove metal ions.[1]

-

Further purification can be achieved using an anion-exchange resin to adsorb acidic impurities.[1]

-

The purified 2-KGA solution can then be concentrated and crystallized.

Conclusion

L-Sorbose stands as a cornerstone in the industrial synthesis of ascorbic acid. The transition from the chemically intensive Reichstein process to the more sustainable two-step fermentation process highlights the power of biotechnology to refine and improve vital manufacturing pathways. The intricate symbiotic relationship in co-culture fermentations and the high specificity of the enzymes involved offer a compelling example of how microorganisms can be harnessed for complex chemical transformations. For researchers and professionals in drug development and biotechnology, a thorough understanding of the principles and practices governing the conversion of L-sorbose to 2-KGA is essential for process optimization, strain improvement, and the development of next-generation manufacturing technologies for Vitamin C.

References

- Reichstein, T., & Grüssner, A. (1934). Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328. (A foundational paper on the Reichstein process, though a direct URL is not available, it is a widely cited historical document.)

-

De Wulf, P., Soetaert, W., & Vandamme, E. J. (2000). Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. Biotechnology and bioengineering, 69(3), 339–43. [Link]

- Hancock, R. D., & Viola, R. (2002). The use of micro-organisms for L-ascorbic acid synthesis: a review. Journal of Applied Microbiology, 92(5), 793-805.

-

Jia, N., et al. (2020). Enhanced 2-keto-L-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. Scientific Reports, 10(1), 19047. [Link]

-

Gao, L., et al. (2016). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. Journal of Industrial Microbiology & Biotechnology, 43(9), 1265-1273. [Link]

-

Takagi, Y., et al. (2009). Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025. Applied microbiology and biotechnology, 82(4), 645–652. [Link]

-

L-Sorbose 1-dehydrogenase. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Sorbose dehydrogenase. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Liu, L., et al. (2023). Structural Insight into the Catalytic Mechanisms of an L-Sorbosone Dehydrogenase. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 10(27), e2301955. [Link]

-

Zhou, J., et al. (2012). [Molecular mechanism of co-culturing Bacillus megaterium and Ketogulonigenium vulgare--a review]. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 28(9), 1045–1055. [Link]

-

Ma, L., et al. (2018). Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. AMB Express, 8(1), 38. [Link]

-

Wang, P., et al. (2023). Bacteria on 2-keto-L-gulonic Acid Production. Encyclopedia, 3(4), 1381-1393. [Link]

- Sonoyama, T., et al. (1982). Microbial Production of 2-Keto-L-Gulonic Acid from L-Sorbose and D-Sorbitol by Gluconobacter melanogenus. Agricultural and Biological Chemistry, 46(5), 1201-1209. (Details on media composition and analytical methods.)

- U.S. Patent No. 5,202,476. (1993).

- Adachi, O., et al. (2007). The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. Bioscience, Biotechnology, and Biochemistry, 71(8), 1851-1863.

- Zou, W., et al. (2011). Integrated Proteomic and Metabolomic Analysis of an Artificial Microbial Community for Two-Step Production of Vitamin C. PLoS ONE, 6(10), e26108.

- Bremus, C., et al. (2006). The use of microorganisms in l-ascorbic acid production. Journal of biotechnology, 124(1), 196–205. (General review on the topic.)

- Pappenberger, G., & Hohmann, H. P. (2014). Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. Advances in biochemical engineering/biotechnology, 143, 143–188. (Discusses industrial production processes.)

Sources

- 1. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Insight into the Catalytic Mechanisms of an L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacteria on 2-keto-L-gulonic Acid Production | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. [Molecular mechanism of co-culturing Bacillus megaterium and Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

L-(-)-Sorbose: Technical Monograph & Application Guide

CAS Number: 87-79-6 Synonyms: L-xylo-2-hexulose; Sorbinose Content Type: Technical Whitepaper Audience: Drug Development Scientists, Bioprocess Engineers, and Metabolic Researchers[1]

Executive Summary

L-(-)-Sorbose is a ketohexose monosaccharide historically defined by its role as the critical chiral intermediate in the industrial synthesis of L-Ascorbic Acid (Vitamin C) via the Reichstein process.[1] However, recent translational research has repositioned L-sorbose as a high-value "rare sugar" with independent therapeutic utility.[1][2] Its ability to competitively inhibit intestinal

Part 1: Physiochemical Profile & Stability

L-sorbose exists in equilibrium between cyclic hemiketal forms in solution, primarily favoring the

Table 1: Core Technical Specifications

| Parameter | Specification | Technical Note |

| Molecular Formula | Ketohexose structure | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store desicated |

| Melting Point | 158–160 °C | Sharp endotherm indicates high purity |

| Solubility | Highly soluble in water | ~550 g/L at 20°C; sparingly soluble in ethanol |

| Optical Rotation | ( | |

| pKa | 11.8 | Weakly acidic hydroxyls |

| Sweetness | ~0.9x Sucrose | Non-cariogenic profile |

Tautomeric Stability

In aqueous solution at 27°C, L-sorbose equilibrates as follows:

- -L-sorbopyranose: ~93% (Dominant form)[1][2]

- -L-sorbofuranose: ~2%[1]

- -L-sorbofuranose: ~5%[1]

-

Open chain ketone: <0.3%[3]

Experimental Insight: When performing HPLC analysis, maintaining column temperature above 60°C minimizes peak broadening caused by on-column anomerization, ensuring accurate integration.[1][2]

Part 2: Biogenesis & Industrial Production (The Reichstein Step)

The conversion of D-Sorbitol to L-Sorbose is the biological "heart" of Vitamin C production.[4] Unlike chemical oxidation, which lacks regiospecificity, the biocatalytic dehydrogenation at the C2 position is stereoselective.

The Biocatalyst: Gluconobacter oxydans

The oxidation is not cytoplasmic but occurs in the periplasmic space, catalyzed by a membrane-bound sorbitol dehydrogenase (SLDH) . This enzyme transfers electrons directly to the respiratory chain (Ubiquinone), bypassing the central carbon metabolism.[2] This explains the high accumulation of L-sorbose in the media—it is a metabolic "waste product" of incomplete oxidation rather than a consumed metabolite.

Visualization: The Oxidative Pathway

The following diagram illustrates the flow from Sorbitol to Vitamin C, highlighting the specific biotransformation step.

Figure 1: The Reichstein-Grüssner process flow.[2] The green highlighted path represents the regioselective bio-oxidation of D-Sorbitol to L-Sorbose.[1]

Part 3: Therapeutic Utility (Antidiabetic Mechanism)

Beyond its role as a precursor, L-sorbose acts as a potent

Mechanism of Action

L-sorbose mimics the transition state of disaccharide hydrolysis. It binds competitively to the active sites of small intestinal brush border enzymes (specifically sucrase and maltase).[2]

-

Inhibition: Prevents the breakdown of sucrose into glucose and fructose.[2]

-

Delay: Shifts carbohydrate absorption to the distal ileum.[2]

-

Result: Blunts the postprandial blood glucose (PPG) peak and reduces insulin demand.[2][5][6][7]

Figure 2: Competitive inhibition mechanism. L-Sorbose competes with dietary sugars for the active site of

Part 4: Validated Experimental Protocol

Production of L-Sorbose via G. oxydans Fermentation

Objective: High-yield conversion of D-sorbitol to L-sorbose in a lab-scale bioreactor.

1. Reagents & Media

-

Production Strain: Gluconobacter oxydans (ATCC 621 or industrial equivalent).[2]

-

Basal Medium: Yeast Extract (10 g/L),

(2 g/L), -

Substrate: D-Sorbitol (Initial concentration 150 g/L).[1][2] Note: Concentrations >200 g/L can cause substrate inhibition.[8]

2. Workflow

-

Inoculum Preparation:

-

Cultivate G. oxydans in a seed flask (50 mL media in 250 mL flask) at 30°C, 200 RPM for 24 hours.

-

Target Optical Density (

) of ~2.0 before transfer.[2]

-

-

Fermentation (Batch Mode):

-

Vessel: 2L Stirred Tank Bioreactor.

-

Conditions: Temp 30°C; pH 5.5 (controlled with 2M NaOH); Aeration 1.0 VVM (volume air/volume liquid/min).

-

Agitation: High agitation (600+ RPM) is critical.[2]

-

Causality: The conversion is strictly aerobic.[2] The Oxygen Transfer Rate (OTR) is the limiting factor.[2] If dissolved oxygen (DO) drops below 20%, conversion stalls.[2]

-

-

Monitoring:

-

Sample every 4 hours.

-

Assay for residual sorbitol and product sorbose.[2]

-

3. Downstream Recovery

-

Centrifuge broth (8000 x g, 15 min) to remove biomass.

-

Treat supernatant with activated carbon (decolorization).[2]

-

Concentrate via rotary evaporation to 70% Brix.

-

Crystallize by adding ethanol (95%) and cooling to 4°C.

Part 5: Analytical Verification

To ensure scientific integrity, the synthesized product must be validated against the CAS 87-79-6 standard.[1]

HPLC Method (Standard)

-

Column: Bio-Rad Aminex HPX-87C (calcium form) or equivalent ligand-exchange column.[1][2]

-

Mobile Phase: Degassed HPLC-grade water (isocratic).

-

Flow Rate: 0.6 mL/min.[2]

-

Temperature: 80°C (High temperature sharpens peaks and resolves anomers).[2]

-

Detector: Refractive Index (RID).[2]

-

Retention Time: L-Sorbose typically elutes after Glucose but before Sorbitol on Ca-form columns.[1][2]

Quality Criteria

-

Purity: >98.5% by HPLC area normalization.

-

Specific Rotation: Must fall within -42.0° to -44.0°.[1][2] A lower magnitude indicates contamination with D-sorbitol (which is slightly levorotatory or dextrorotatory depending on complexation, but significantly different from sorbose).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6904, L-Sorbose.[1][2] Retrieved from [Link][2]

-

Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes.[5] Clinical and Investigative Medicine.[2][5] Retrieved from [Link]

-

Deppenmeier, U., et al. (2002). The genome of Gluconobacter oxydans: insights into metabolism and industrial applications.[2] Applied Microbiology and Biotechnology.[2][9][10] (Contextual grounding for G. oxydans metabolic pathways).

-

Hanke, P. D. (2019). Herbicide Compositions and Methods.[2][3] U.S. Patent No.[2] 10,433,544.[2] (Demonstrates agricultural applications of ribitol/sorbose mixtures). Retrieved from

Sources

- 1. L-Sorbose | EN [georganics.sk]

- 2. Sorbose - Wikipedia [en.wikipedia.org]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reichstein process - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of L-(-)-Sorbose for Researchers, Scientists, and Drug Development Professionals

Introduction: L-(-)-Sorbose, a Keystone Carbohydrate in Pharmaceutical Synthesis

L-(-)-Sorbose, a naturally occurring ketohexose, holds a pivotal position in the landscape of industrial biotechnology and pharmaceutical manufacturing. Its primary significance lies in its role as a key starting material in the commercial synthesis of L-ascorbic acid (Vitamin C), a vital nutrient and widely used pharmaceutical ingredient.[1][2] The conversion of L-Sorbose to 2-keto-L-gulonic acid is a critical step in the Reichstein process, the predominant industrial method for Vitamin C production.[1] Beyond this large-scale application, L-Sorbose and its derivatives are gaining interest in drug development for their potential as chiral building blocks and their unique physicochemical properties.

A thorough understanding of the solubility of L-(-)-Sorbose in various solvents is paramount for its effective utilization. Solubility data informs every stage of its handling and application, from designing efficient extraction and purification processes to formulating stable drug delivery systems. This technical guide provides a comprehensive overview of the solubility of L-(-)-Sorbose, delving into the underlying molecular principles, presenting available quantitative data, and offering detailed experimental protocols for its determination.

The Molecular Basis of L-(-)-Sorbose Solubility: A Tale of Hydrogen Bonds and Molecular Conformation

The solubility of a molecule is fundamentally governed by its ability to form favorable interactions with the solvent molecules that surround it. In the case of L-(-)-Sorbose, its high solubility in polar protic solvents like water is a direct consequence of its molecular structure, which is rich in hydroxyl (-OH) groups.

L-Sorbose, with the chemical formula C₆H₁₂O₆, is a polyhydroxy ketone.[3] In solution, it exists as an equilibrium mixture of different isomers, including the open-chain keto form and, more predominantly, cyclic furanose and pyranose forms.[2][4] The pyranose form is generally the most stable in aqueous solutions. These cyclic structures possess multiple hydroxyl groups that can act as both hydrogen bond donors and acceptors.

Water, being a highly polar protic solvent, readily forms extensive hydrogen bond networks. The hydroxyl groups of L-Sorbose can seamlessly integrate into this network, leading to strong solute-solvent interactions that overcome the crystal lattice energy of the solid sorbose. This extensive hydrogen bonding capability is the primary driver of its high aqueous solubility.

The specific stereochemistry of the hydroxyl groups in L-Sorbose also influences its interaction with solvents and, consequently, its solubility. The spatial arrangement of these groups affects the molecule's overall polarity and its ability to pack efficiently in a crystal lattice.

Quantitative Solubility Profile of L-(-)-Sorbose

A precise understanding of solubility requires quantitative data. While comprehensive temperature-dependent solubility data for L-Sorbose across a wide range of solvents is not extensively published, the available information, coupled with data from structurally similar carbohydrates, provides valuable insights.

Aqueous Solubility

L-(-)-Sorbose is well-recognized for its high solubility in water.[2] One source indicates a solubility of 360 mg/mL at 17 °C, which translates to 360 g/L.[5] Another source provides a value of 0.1 g/mL, equivalent to 100 g/L, though the temperature is not specified.[6] This discrepancy highlights the importance of consulting multiple sources and considering the experimental conditions under which the data was generated. The general trend for most sugars, including L-Sorbose, is that their aqueous solubility increases significantly with temperature due to the endothermic nature of the dissolution process.[6]

Table 1: Aqueous Solubility of L-(-)-Sorbose

| Temperature (°C) | Solubility (g/L) | Reference |

| 17 | 360 | [5] |

| Not Specified | 100 | [6] |

Solubility in Organic Solvents

The solubility of L-(-)-Sorbose in organic solvents is considerably lower than in water and is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, like water, possess hydroxyl groups and can engage in hydrogen bonding with L-Sorbose. Consequently, L-Sorbose exhibits moderate solubility in lower alcohols. For analogous sugars like fructose and glucose, solubility in ethanol is significantly lower than in water and decreases as the ethanol concentration in an ethanol-water mixture increases.[7] It is expected that L-Sorbose follows a similar trend. For instance, studies on various carbohydrates in alcohols show that solubility generally increases with temperature.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack O-H or N-H bonds, limiting their ability to act as hydrogen bond donors.[9] While they can act as hydrogen bond acceptors, the overall solute-solvent interactions are generally weaker compared to protic solvents. Therefore, the solubility of L-Sorbose in these solvents is expected to be limited. For the structurally similar D-sorbitol, solubility has been measured in acetone at various temperatures, and it is significantly lower than in alcohols.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): L-Sorbose is practically insoluble in nonpolar solvents. The nonpolar nature of these solvents prevents them from forming the necessary hydrogen bonds to solvate the highly polar L-Sorbose molecule.

Table 2: Qualitative and Comparative Solubility of L-(-)-Sorbose in Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale/Comparison |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding. Data on similar sugars shows moderate solubility.[8] |

| Ethanol | Polar Protic | Moderate to Low | Capable of hydrogen bonding, but lower polarity than methanol. Solubility of similar sugars is limited and decreases with increasing ethanol concentration in water mixtures.[7] |

| Acetone | Polar Aprotic | Low | Limited hydrogen bonding capability. D-sorbitol shows low solubility.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | High polarity but aprotic. May exhibit some solubility due to strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[9] |

| Hexane | Nonpolar | Insoluble | Lacks the polarity and hydrogen bonding ability to solvate L-Sorbose. |

Experimental Determination of L-(-)-Sorbose Solubility: A Validated Protocol

To ensure accuracy and reproducibility, a well-defined experimental protocol is essential for determining the solubility of L-(-)-Sorbose. The following section outlines a robust gravimetric method, a widely accepted and reliable technique for solubility determination.[10][11] This is followed by a validated HPLC method for accurate quantification of L-Sorbose in the saturated solution.

Gravimetric Method for Solubility Determination

This protocol describes a self-validating system for determining the equilibrium solubility of L-(-)-Sorbose in a given solvent at a specific temperature. The causality behind the experimental choices is explained to provide a deeper understanding of the methodology.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of L-(-)-Sorbose to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath). The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of L-Sorbose in the solution remains constant. This ensures the trustworthiness of the final measurement.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the same temperature as the equilibrium vessel to prevent precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility) to remove any undissolved solid particles. This step is critical for accurate results, as any suspended solids will lead to an overestimation of solubility.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container (e.g., a glass vial or aluminum pan).

-

Evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of nitrogen. for water, a drying oven set at a temperature below the decomposition point of L-Sorbose (melting point is 163-165 °C) can be used.[1]

-

Once the solvent is completely removed, place the container in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent without degrading the L-Sorbose.

-

The final weight of the container minus its initial tare weight gives the mass of the dissolved L-(-)-Sorbose.

-

-

Calculation of Solubility:

-

Solubility is then calculated as the mass of the dissolved L-(-)-Sorbose divided by the volume of the solvent in the aliquot. It is typically expressed in g/L or mg/mL.

-

Caption: Gravimetric solubility determination workflow.

HPLC Method for L-(-)-Sorbose Quantification

For complex mixtures or when higher precision is required, High-Performance Liquid Chromatography (HPLC) is the method of choice for quantifying L-Sorbose. This protocol is adapted from established methods for sugar analysis.[12][13]

Step-by-Step Methodology:

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) is suitable. An RID is commonly used for carbohydrate analysis as they lack a strong UV chromophore.

-

Column: A column specifically designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column, should be used.

-

Mobile Phase: A typical mobile phase for amino columns is a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact composition should be optimized to achieve good separation of L-Sorbose from any potential impurities or other components in the sample.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times.

-

-

Standard and Sample Preparation:

-

Standard Solutions: Prepare a series of standard solutions of L-(-)-Sorbose of known concentrations in the mobile phase. These will be used to generate a calibration curve.

-

Sample Preparation: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis and Quantification:

-

Inject the standard solutions and the prepared sample solution into the HPLC system.

-

Identify the peak corresponding to L-Sorbose based on its retention time, as determined from the analysis of the standard solutions.

-

Integrate the peak area of the L-Sorbose peak in the sample chromatogram.

-

Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.

-

Determine the concentration of L-Sorbose in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Caption: HPLC quantification workflow for solubility studies.

Conclusion: A Practical Framework for L-(-)-Sorbose Solubility

This technical guide has provided a detailed examination of the solubility of L-(-)-Sorbose, a carbohydrate of significant industrial and pharmaceutical relevance. By exploring the molecular underpinnings of its solubility, presenting available quantitative data, and offering robust experimental protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and accurate determination of L-Sorbose solubility are critical for optimizing processes, ensuring product quality, and advancing its application in various scientific and industrial endeavors. The provided methodologies offer a self-validating framework to generate reliable solubility data, empowering informed decision-making in research and development.

References

-

ResearchGate. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

-

Wikipedia. Sorbose. Available from: [Link]

-

ResearchGate. Measurement and correlation of solubility of D-sorbitol in different solvents. Available from: [Link]

-

KTH DIVA. Solid–liquid equilibrium of γ-sorbitol in polar protic/aprotic organic solvents : Solubility determination, thermodynamic analysis and molecular dynamics assisted insights on prominent interactions. Available from: [Link]

-

Journal of Chemical & Engineering Data. Refractive Index, Viscosity, and Solubility at 30 °C, and Density at 25 °C for the System Fructose + Glucose + Ethanol + Water. Available from: [Link]

-

Future4200. Modeling solubilities of sugars in alcohols based on original experimental data. Available from: [Link]

-

ResearchGate. L-Sorbose Production by Gluconobacter oxydans using Submerged Fermentation in a bench scale fermenter. Available from: [Link]

-

ResearchGate. Optimized synthesis of L-sorbose by C-5-dehydrogenation of D-Sorbitol with Gluconobacter oxydans. | Request PDF. Available from: [Link]

-

PubChem. L-Sorbose. Available from: [Link]

-

ResearchGate. (PDF) By-product formation in the D-sorbitol to L-sorbose biotransformation by Gluconobacter suboxydans ATCC 621 in batch and continuous cultures. Available from: [Link]

-

ResearchGate. The various possible isomers of L-sorbose appearing during the... | Download Scientific Diagram. Available from: [Link]

-

Reddit. What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Available from: [Link]

-

Academia.edu. Determination of Solubility by Gravimetric Method. Available from: [Link]

-

SciSpace. An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations. Available from: [Link]

-

PubMed. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD. Available from: [Link]

-

FooDB. Showing Compound L-Sorbose (FDB001126). Available from: [Link]

-

PubChem. L-Sorbose | C6H12O6 | CID 439192. Available from: [Link]

-

ResearchGate. (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. RP-HPLC Method Development and Validation for Analysis of Voglibose and Linagliptinin Tablet Dosage Form. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

-

ResearchGate. Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16). Available from: [Link]

-

ResearchGate. Colorimetric Method for Determination of Sugars and Related Substances. Available from: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS VOGLIBOSE IN PURE AND PHARMACEUTICAL FORMULATIONS. Available from: [Link]

-

MDPI. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Available from: [Link]

-

PubMed Central. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Available from: [Link]

-

ResearchGate. Optimized synthesis of L-sorbose by C-5-dehydrogenation of D-Sorbitol with Gluconobacter oxydans. | Request PDF. Available from: [Link]

-

ResearchGate. Solubility of dilute SO2 in DMSO+Mn2+ mixture solvents and EOS model-I. Available from: [Link]

-

ResearchGate. Solubility of SO2, CO2 in DMSO+Mn mixture solvents and EOS model. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-Sorbose [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound L-Sorbose (FDB001126) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]

- 8. future4200.com [future4200.com]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural and Functional Distinctions Between L-Sorbose and D-Fructose

Abstract

L-Sorbose and D-Fructose, while both classified as ketohexoses, possess distinct stereochemical arrangements that lead to significant differences in their physical properties, biological roles, and industrial applications. This technical guide provides a comprehensive analysis of the core structural differences between these two monosaccharides. We will delve into a comparative examination of their linear and cyclic forms, detail robust experimental methodologies for their differentiation, and explore the profound functional implications of their structural divergence, particularly in metabolic pathways and industrial synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these critical carbohydrates.

Introduction: A Tale of Two Ketohexoses

In the vast landscape of carbohydrate chemistry, isomers often exhibit remarkably different behaviors despite sharing the same chemical formula. L-Sorbose and D-Fructose, both with the formula C₆H₁₂O₆, are prime examples of this principle.[1][2] They are both ketohexoses, meaning they are six-carbon sugars containing a ketone functional group.[3][4] However, the subtle yet critical differences in the spatial arrangement of their atoms—their stereochemistry—dictate their unique identities and functions.

D-Fructose is a widely recognized monosaccharide, commonly known as fruit sugar, and plays a central role in human metabolism.[2][5] It is a key component of sucrose and high-fructose corn syrup, making it a focal point in nutritional science and metabolic research.[6] In contrast, L-Sorbose is less common in nature but holds significant industrial importance as a key intermediate in the commercial synthesis of ascorbic acid (Vitamin C).[7][8][9] Understanding the structural nuances that differentiate these two molecules is fundamental to harnessing their respective properties in research and development.

The Core Structural Framework: A Comparative Analysis

The primary distinction between L-Sorbose and D-Fructose lies in their stereochemistry—the three-dimensional arrangement of their atoms. This difference is most clearly illustrated by comparing their linear and cyclic structures.

The Linear Form: Fischer Projections and Stereochemical Opposition

The open-chain forms of monosaccharides are conventionally represented by Fischer projections. In this representation, both L-Sorbose and D-Fructose are shown with a ketone group at the second carbon (C2).[3][4] The defining characteristic that separates the "L" and "D" configurations is the orientation of the hydroxyl (-OH) group on the chiral carbon furthest from the carbonyl group, which is C5 for hexoses.[10][11]

-

D-Fructose : The -OH group on C5 is on the right side in the Fischer projection.[10][12]

-

L-Sorbose : The -OH group on C5 is on the left side in the Fischer projection.

Furthermore, L-Sorbose and D-Fructose are C3 epimers, meaning they differ in the configuration around the third carbon atom.[13]

The Cyclic Form: Haworth Projections and Anomeric Diversity

In aqueous solutions, ketohexoses like fructose and sorbose exist predominantly in cyclic forms, which are formed by an intramolecular reaction between the ketone group (at C2) and a hydroxyl group (typically at C5 or C6).[3] This cyclization creates a new chiral center at C2, known as the anomeric carbon. The resulting cyclic structures are most often five-membered rings (furanoses) or six-membered rings (pyranoses).[14][15]

The Haworth projection is used to represent these cyclic structures. A key rule for converting from a Fischer projection to a Haworth projection is that any group on the right in the Fischer projection is drawn pointing down in the Haworth projection, and any group on the left is drawn pointing up.[14]

-

D-Fructose typically forms a five-membered furanose ring (α-D-fructofuranose and β-D-fructofuranose) or a six-membered pyranose ring (α-D-fructopyranose and β-D-fructopyranose).[2][16] In the D-isomer, the CH₂OH group at C6 is positioned above the plane of the ring.[17]

-

L-Sorbose , conversely, forms analogous furanose and pyranose rings. However, as an L-isomer, its CH₂OH group at C6 is positioned below the plane of the ring.

Summary of Key Structural and Physical Differences

The stereochemical differences between L-Sorbose and D-Fructose give rise to distinct physical properties, which are crucial for their separation and identification.

| Property | D-Fructose | L-Sorbose | Reference |

| Configuration at C5 | D-configuration (-OH on the right) | L-configuration (-OH on the left) | [10][11] |

| Molar Mass | 180.16 g/mol | 180.16 g/mol | [1][18] |

| Melting Point | ~103 °C | ~165 °C | [1] |

| Solubility in Water | Highly soluble | Soluble | [1][5] |

| Specific Optical Rotation ([(\alpha)]ᴅ) | Levorotatory (e.g., -92°) | Levorotatory (e.g., -43°) | [2][19] |

Experimental Methodologies for Differentiation

The distinct structural and physical properties of L-Sorbose and D-Fructose allow for their differentiation using several well-established analytical techniques. The choice of method depends on the required level of detail, sample purity, and available instrumentation.

Principle of Chiral Differentiation: Polarimetry

Causality: Chiral molecules, such as L-Sorbose and D-Fructose, rotate the plane of polarized light. The direction and magnitude of this rotation are unique to the molecule's three-dimensional structure. Polarimetry measures this optical rotation, providing a rapid and non-destructive method for distinguishing between stereoisomers.[20][21]

Experimental Protocol: Measurement of Specific Rotation

-

Instrument Warm-up: Turn on the polarimeter's sodium lamp at least 10-15 minutes before use to ensure a stable 589 nm wavelength light source.

-

Sample Preparation:

-

Accurately weigh a precise amount of the purified sugar sample (e.g., 1.00 g).

-

Dissolve the sample in a precise volume of distilled water (e.g., 100.0 mL) in a volumetric flask to create a solution of known concentration.

-

-

Blank Measurement: Fill the polarimeter cell (of a known path length, e.g., 1 decimeter) with the solvent (distilled water) and measure the rotation. This value should be zeroed out.

-

Sample Measurement:

-

Rinse the cell with the prepared sugar solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed angle of rotation (α).

-

-

Calculation: Calculate the specific rotation [α] using the Biot equation:[22] [α] = α / (c * l)

-

Where:

-

α = observed rotation

-

c = concentration in g/mL

-

l = path length in decimeters

-

-

-

Comparison: Compare the calculated specific rotation to the known literature values for L-Sorbose and D-Fructose to identify the sample.[19]

Industrial Biotechnology: L-Sorbose as a Precursor to Ascorbic Acid

The unique structure of L-Sorbose makes it the ideal starting material for the industrial production of Vitamin C (L-ascorbic acid) via the Reichstein process. [23]In this biotransformation, microorganisms like Gluconobacter oxydans are used to perform a highly specific oxidation.

Gluconobacter species possess a membrane-bound D-sorbitol dehydrogenase that specifically oxidizes D-sorbitol (derived from the reduction of D-glucose) to L-Sorbose. [9]This microbial conversion is highly efficient and stereospecific, producing the correct L-configuration required for the subsequent chemical steps to form L-ascorbic acid. [7][8][24]D-Fructose cannot be used as a substrate in this specific biotransformation to yield the desired product.

Conclusion

L-Sorbose and D-Fructose, despite being ketohexose isomers, are fundamentally distinct molecules. Their differences originate from their opposing stereochemistry at key chiral centers, which is clearly visualized in their Fischer and Haworth projections. These structural variations lead to different physical properties, such as optical rotation, enabling their differentiation through techniques like polarimetry and NMR spectroscopy. Most importantly, their stereochemical identities dictate their function. D-Fructose is a key player in central metabolism, while the unique structure of L-Sorbose makes it an indispensable precursor in the industrial synthesis of L-ascorbic acid. For researchers and developers, a thorough understanding of these structural and functional distinctions is paramount for accurate analysis, metabolic investigation, and effective biotechnological application.

References

-

Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

-

Morgan, K. D., et al. (2023). Step-Wise Flow Synthesis of L-Ascorbic Acid from L-Sorbose. SSRN. Retrieved from [Link]

-

PubChem. (n.d.). D-Fructose. National Center for Biotechnology Information. Retrieved from [Link]

-

Bottorf, M., et al. (2012). Polarimetry of Carbohydrates. Retrieved from [Link]

-

Vaia. (n.d.). Draw the Fischer projections for D-fructose and L-fructose. Retrieved from [Link]

-

Unacademy. (n.d.). Properties of Fructose. Retrieved from [Link]

-

BYJU'S. (n.d.). Fructose. Retrieved from [Link]

-

Vaia. (n.d.). Draw the Haworth structures for α- and β-d-fructose. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexose. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Analysis of Carbohydrates. Retrieved from [Link]

-

Torrinomedica. (2024). Identifying Carbohydrates in Lab with Polarimeter. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer projection formulas of D-fructose, D-allulose, L-sorbose, and D-tagatose. Retrieved from [Link]

-

Fructolysis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Tappy, L. (2012). Fructose Metabolism from a Functional Perspective: Implications for Athletes. Sports Science Exchange, 25(100), 1-5. Retrieved from [Link]

-

Vedantu. (n.d.). Draw the structures of fructose for Haworth projection. Retrieved from [Link]

-

Hore, P. J., & Almond, A. (2012). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. The Biochemist. Retrieved from [Link]

-

Wikipedia. (n.d.). Fructose. Retrieved from [Link]

-

Fruton, J. S., & Simmonds, S. (1953). Synthesis of C14-Labeled L-Sorbose and L-Ascorbic Acid. Journal of Research of the National Bureau of Standards, 51(4). Retrieved from [Link]

-

The Medical Biochemistry Page. (2023). Fructose Metabolism. Retrieved from [Link]

-

Perlego. (n.d.). Ketohexose Structure. Retrieved from [Link]

-

YouTube. (2021). Drawing Fischer Projections & Terminology of D and L Sugars. jOeCHEM. Retrieved from [Link]

-

YouTube. (2023). How to Draw a Haworth Projection (Ketose Edition). ItsDrDan. Retrieved from [Link]

-

Sugimoto, T., et al. (2007). Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and L-sorbosone by Ketogulonicigenium vulgare DSM 4025. Bioscience, Biotechnology, and Biochemistry, 71(12), 3003-3009. Retrieved from [Link]

-

StudySmarter. (n.d.). Ketohexose Structure: Ring, Haworth, Function. Retrieved from [Link]

-

ResearchGate. (n.d.). Haworth Projections of fructose and galactose. Retrieved from [Link]

-

Gao, L., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Frontiers in Bioengineering and Biotechnology, 10, 868310. Retrieved from [Link]

Sources

- 1. Properties of Fructose [unacademy.com]

- 2. byjus.com [byjus.com]

- 3. Ketohexoses: Structure and Function | Algor Cards [cards.algoreducation.com]

- 4. perlego.com [perlego.com]

- 5. Fructose - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vaia.com [vaia.com]

- 11. Hexose - Wikipedia [en.wikipedia.org]

- 12. shaalaa.com [shaalaa.com]

- 13. researchgate.net [researchgate.net]

- 14. Draw the structures of fructose for Haworth projection class 12 chemistry CBSE [vedantu.com]

- 15. researchgate.net [researchgate.net]

- 16. vaia.com [vaia.com]

- 17. youtube.com [youtube.com]

- 18. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. torrinomedica.it [torrinomedica.it]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 24. Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and L-sorbosone by Ketogulonicigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Downstream Processing and Purification of L-Sorbose

Introduction

L-Sorbose, a ketohexose monosaccharide, is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C).[1][2][3][4] The primary production route for L-Sorbose involves the microbial fermentation of D-sorbitol by bacteria such as Gluconobacter oxydans.[1][5] While the fermentation process is well-established, the economic viability and final product quality are critically dependent on the efficiency and robustness of the downstream processing and purification stages. These stages are designed to isolate L-Sorbose from a complex fermentation broth containing microbial cells, residual nutrients, pigments, and other metabolic by-products.[]

This comprehensive guide provides an in-depth exploration of the downstream processing and purification of L-Sorbose. Moving beyond a simple recitation of steps, this document elucidates the scientific principles underpinning each unit operation, offering detailed protocols and practical insights for researchers, scientists, and professionals in drug development and biotechnology. The methodologies described herein are designed to be self-validating, ensuring the delivery of high-purity crystalline L-Sorbose suitable for pharmaceutical applications.

Overall Downstream Processing Workflow

The purification of L-Sorbose from the fermentation broth is a multi-step process. Each stage is designed to remove specific impurities, progressively increasing the purity of the L-Sorbose solution until crystallization can be effectively induced. The logical flow of this process is critical for maximizing yield and minimizing operational costs.

Part 1: Pre-Purification and Clarification

The initial steps in L-Sorbose purification focus on the removal of insoluble and colored impurities from the fermentation broth. These stages are crucial for preparing the solution for high-resolution chromatographic and crystallization steps.

Cell Removal: The First Separation Hurdle

The fermentation broth is a complex mixture containing the desired L-Sorbose, microbial cells (e.g., Gluconobacter oxydans), residual substrate (D-sorbitol), and various soluble and insoluble impurities. The first critical step is the efficient removal of microbial cells and other suspended solids.[7]

Causality of Experimental Choice: The choice between centrifugation and microfiltration depends on the scale of operation and the specific characteristics of the fermentation broth. Centrifugation is a robust and scalable method for separating cells from the broth. Microfiltration, a membrane-based technique, can provide a higher degree of clarification by physically retaining particles larger than the membrane's pore size.[7][8][9]

Protocol 1: Cell Removal by Centrifugation

-

Preparation: Pre-cool the centrifuge and rotors to 4°C to minimize any potential degradation of L-Sorbose.

-

Centrifugation: Transfer the fermentation broth to appropriate centrifuge bottles. Centrifuge at 5,000-10,000 x g for 15-30 minutes. The optimal g-force and time may need to be determined empirically based on the cell density and broth viscosity.

-

Supernatant Collection: Carefully decant the supernatant, which contains the soluble L-Sorbose, into a clean vessel. Be cautious not to disturb the pelleted cells.

-

Optional Washing Step: For maximizing recovery, the cell pellet can be resuspended in a minimal volume of purified water or a suitable buffer and centrifuged again. The resulting supernatant can be pooled with the primary collection.

Decolorization: Enhancing Purity and Aesthetics

The clarified broth often contains soluble pigments and other chromophoric impurities produced during fermentation. These impurities can interfere with subsequent purification steps and affect the color of the final product. Activated carbon is widely used for decolorization due to its high porosity and large surface area, which allows for the effective adsorption of these impurities.[7][10][11][12]

Causality of Experimental Choice: The selection of activated carbon (powdered vs. granular) and the operational parameters (temperature, pH, and contact time) are critical for efficient decolorization. Powdered activated carbon (PAC) offers a larger surface area and faster kinetics, making it suitable for batch processes.[10][11] Temperature and pH can influence the solubility of impurities and the surface chemistry of the activated carbon, thereby affecting adsorption efficiency.[10][13]

Protocol 2: Decolorization with Activated Carbon

-

Preparation: Transfer the clarified L-Sorbose solution to a stirred-tank reactor.

-

pH Adjustment: Adjust the pH of the solution to between 3.0 and 6.0, as this range is generally optimal for the adsorption of many organic impurities by activated carbon.[12]

-

Activated Carbon Addition: Add powdered activated carbon to the solution at a concentration of 0.1-3% (w/v).[12] The exact amount should be optimized for the specific broth.

-

Adsorption: Agitate the mixture at a controlled temperature, typically between 40°C and 60°C, for 30-60 minutes.[10][12]

-

Carbon Removal: Separate the activated carbon from the decolorized solution by filtration. A filter press or a similar filtration system equipped with a fine filter medium is recommended.

-

Quality Check: Visually inspect the filtrate for clarity and color reduction. Spectrophotometric analysis can be used for a quantitative assessment of color removal.

Part 2: High-Resolution Purification

Following the initial clarification and decolorization, the L-Sorbose solution is subjected to more selective purification techniques to remove dissolved ionic impurities.

Ion Exchange Chromatography: Removing Ionic Contaminants

Ion exchange chromatography (IEX) is a powerful technique for removing charged impurities such as salts, amino acids, and other organic acids from the L-Sorbose solution.[14][15] The principle of IEX lies in the reversible adsorption of charged molecules to an oppositely charged solid matrix.[15][16]

Causality of Experimental Choice: A combination of cation and anion exchange resins is typically employed to remove a broad spectrum of ionic impurities. A strong acid cation exchanger in the H+ form will exchange cations in the broth for H+ ions, while a weak base anion exchanger in the OH- form will exchange anions for OH- ions. The released H+ and OH- ions then combine to form water, effectively demineralizing the solution.

Protocol 3: Ion Exchange Chromatography

-

Column Preparation: Pack two separate chromatography columns, one with a strong acid cation exchange resin (e.g., sulphopropyl-based) and the other with a weak base anion exchange resin (e.g., DEAE-based).[17]

-

Equilibration: Equilibrate both columns with deionized water until the pH and conductivity of the effluent match that of the influent.

-

Sample Loading: Pass the decolorized L-Sorbose solution first through the cation exchange column and then through the anion exchange column. The flow rate should be optimized to allow for sufficient residence time for ion exchange to occur.

-

Washing: After loading the entire sample, wash the columns with deionized water to ensure all the L-Sorbose is eluted.

-

Monitoring: Monitor the conductivity of the effluent. A significant increase in conductivity indicates that the resins are saturated and require regeneration.

-

Fraction Collection: Collect the purified L-Sorbose solution that elutes from the anion exchange column.

Part 3: Concentration and Crystallization